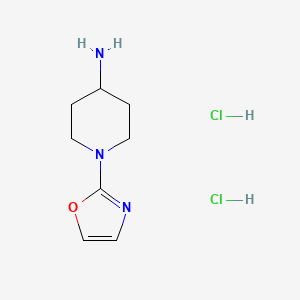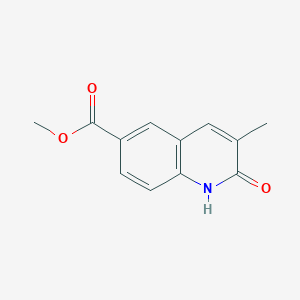![molecular formula C6H6BrClF2 B13465176 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family.
Preparation Methods
The synthesis of 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of halogenated reagents to [1.1.1]propellane, a highly strained and reactive precursor . The reaction conditions often include the use of radical initiators such as triethylborane and photoredox catalysts to facilitate the addition of halogen atoms to the bicyclo[1.1.1]pentane framework .
Industrial production methods for this compound may involve large-scale synthesis using similar radical addition techniques, with optimization for yield and purity. The scalability of these methods is crucial for the commercial availability of this compound .
Chemical Reactions Analysis
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents .
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding hydrocarbons.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of various oxidized products.
Scientific Research Applications
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity and selectivity of drug candidates by providing a rigid and three-dimensional structure .
Comparison with Similar Compounds
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Bromo-3-fluorobicyclo[1.1.1]pentane: This compound has a similar bicyclo[1.1.1]pentane core but with a fluorine atom instead of a chlorodifluoromethyl group.
1-Chlorobicyclo[1.1.1]pentane: This compound features a chlorine atom at the bridgehead position, making it a simpler analog.
1,3-Dibromobicyclo[1.1.1]pentane: This compound has two bromine atoms at the bridgehead positions, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C6H6BrClF2 |
|---|---|
Molecular Weight |
231.46 g/mol |
IUPAC Name |
1-bromo-3-[chloro(difluoro)methyl]bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H6BrClF2/c7-5-1-4(2-5,3-5)6(8,9)10/h1-3H2 |
InChI Key |
PICIQDMYHOEMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
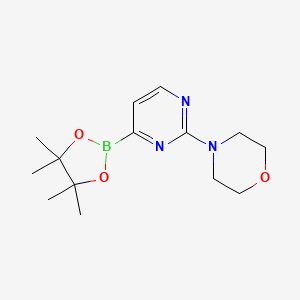
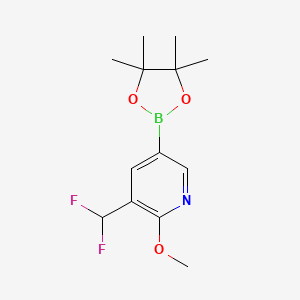
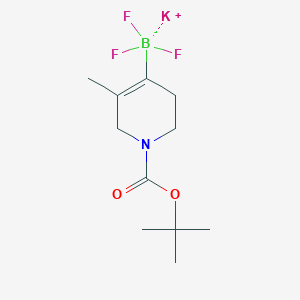
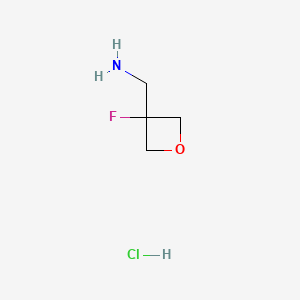
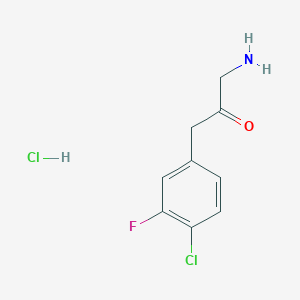
![6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13465127.png)
![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
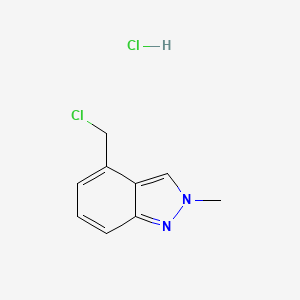
![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
